ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A significant portion of research on ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate revolves around its synthesis and the exploration of its chemical properties. Mohamed (2014) elaborated on a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives. This synthesis involved interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and several other derivatives through subsequent reactions (Mohamed, 2014).
Another study by Zhu, Lan, and Kwon (2003) discussed the annulation reactions of ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, with N-tosylimines in the presence of an organic phosphine catalyst. This process resulted in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, demonstrating an innovative approach to synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Biological Evaluation and Applications
Research has also delved into the biological evaluation of related compounds, highlighting their potential applications in medicinal chemistry. Bhoi, Borad, Pithawala, and Patel (2016) conducted a study focusing on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showcasing the therapeutic potential of such derivatives (Bhoi et al., 2016).
In another investigation, Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study emphasized the importance of molecular hybridization in the development of new therapeutics against tuberculosis, with one compound in particular demonstrating promising inhibitory activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and minimal cytotoxicity (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Jun NH2-terminal protein kinase (JNK) signal transduction pathway . The JNK pathway plays a crucial role in various cellular processes, including cell growth, differentiation, survival, and apoptosis .
Mode of Action
The compound has been shown to inhibit the JNK signaling pathway . By preventing the activation of JNK, or c-Jun phosphorylation, the compound can exert a neuroprotective effect .
Biochemical Pathways
The JNK pathway is a part of the mitogen-activated protein kinase (MAPK) pathways that are involved in the regulation of various cellular activities. Inhibition of the JNK pathway by the compound can affect these activities, leading to changes in cell survival, especially under conditions of stress such as cerebral ischemia .
Result of Action
The compound promotes cell survival after cerebral ischemia by inhibiting the JNK signaling pathway . It provides significant protection against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia . This effect is mediated by JNK inhibition and therefore by c-Jun expression and phosphorylation .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-5-10-18(26)24-21-19(20-23-15-8-6-7-9-16(15)29-20)14-11-12-25(13-17(14)30-21)22(27)28-4-2/h6-9H,3-5,10-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFVNQYDZKPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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